Sodium ethyl sulfate (CAS 546-74-7) is a stable, white crystalline solid functioning as a highly water-soluble ethylating agent, short-chain anionic surfactant, and specialized electrolyte additive [1]. Unlike liquid dialkyl sulfates, it exists as a non-volatile salt that decomposes at temperatures above 160°C, offering a superior handling profile for industrial environments . From a procurement perspective, it is prioritized as a safer, solid-state alternative to volatile or highly toxic ethylating reagents in organic synthesis, and as a unique hydrotrope in formulations where long-chain surfactants are unsuitable [2].
Generic substitution of sodium ethyl sulfate with common ethylating agents or standard surfactants frequently fails due to drastic differences in toxicity, physical state, and phase behavior [1]. Substituting with diethyl sulfate introduces severe EHS risks, as it is a volatile, probable human carcinogen that generates corrosive byproducts, complicating downstream purification [2]. Conversely, replacing it with ethyl halides like ethyl bromide reduces atom economy and introduces volatile, halogenated waste streams [2]. In surfactant applications, substituting with standard sodium dodecyl sulfate (SDS) fails because SDS forms micelles at very low concentrations (8.3 mM), whereas the ultra-short chain of sodium ethyl sulfate prevents micellization until extremely high concentrations, making it uniquely suited as a hydrotrope rather than a traditional detergent [3].
Diethyl sulfate is historically used for ethylation but is a highly toxic, corrosive liquid with significant vapor pressure, classified as a probable carcinogen [1]. Sodium ethyl sulfate provides the same ethylating capability but exists as a stable, non-volatile crystalline solid that decomposes above 160°C rather than vaporizing . This fundamental shift in physical state eliminates the need for extreme vapor containment protocols during large-scale synthesis.
| Evidence Dimension | Physical state and volatility |
| Target Compound Data | Solid powder, non-volatile, decomposes >160°C |
| Comparator Or Baseline | Diethyl sulfate (Liquid, bp 209°C, high inhalation toxicity) |
| Quantified Difference | Phase shift from a high-vapor-pressure liquid to a stable solid with a >160°C decomposition threshold |
| Conditions | Standard industrial storage and handling conditions |
Procuring the solid sodium salt drastically reduces environmental health and safety (EHS) compliance costs and simplifies reagent handling in chemical manufacturing.
While long-chain alkyl sulfates like sodium dodecyl sulfate (SDS) form dense, highly ordered conformal films and micellize at low concentrations (8.3 mM), sodium ethyl sulfate acts as a hydrotrope. Vibrational sum frequency generation (VSFG) spectroscopy demonstrates that sodium ethyl sulfate adsorbs to surfaces without forming an observable, restrictive film [1]. Furthermore, its ultra-short two-carbon chain prevents micelle formation until concentrations reach the 400-600 mM range, allowing for high-concentration formulation without unwanted foaming or viscosity spikes [2].
| Evidence Dimension | Surface film formation and micellization threshold |
| Target Compound Data | Adsorbs without forming conformal films; high CMC (~400-600 mM) |
| Comparator Or Baseline | Sodium dodecyl sulfate (Forms highly ordered films; CMC 8.3 mM) |
| Quantified Difference | ~50x to 70x higher concentration required for micellization |
| Conditions | Aqueous solutions at standard temperature and pressure |
It is the ideal procurement choice for formulations requiring surface tension reduction and high electrolyte compatibility without the foaming and thickening associated with standard detergents.
In nucleophilic substitution reactions, ethyl iodide is often used for its reactivity, but its high molecular mass (155.97 g/mol) is dominated by the heavy iodine leaving group (81% by mass), resulting in poor atom economy and generating halogenated waste [1]. Sodium ethyl sulfate (148.11 g/mol) offers a competitive ethylating pathway that completely avoids halogens, generating highly water-soluble, benign sodium sulfate or sodium chloride as byproducts [2]. This simplifies aqueous washing steps and eliminates the costs associated with halogenated waste disposal.
| Evidence Dimension | Waste stream composition and atom economy |
| Target Compound Data | 148.11 g/mol, halogen-free, generates water-soluble inorganic sulfate byproducts |
| Comparator Or Baseline | Ethyl iodide (155.97 g/mol, generates heavy halogenated waste streams) |
| Quantified Difference | Elimination of heavy halogen waste and shift to highly water-soluble inorganic salt byproducts |
| Conditions | Nucleophilic ethylation in standard organic synthesis |
Selecting sodium ethyl sulfate over ethyl halides lowers waste disposal costs and aligns with green chemistry mandates for industrial scale-up.
In non-aqueous electrolyte solutions for lithium and sodium-ion batteries, standard solvents can suffer from overcharging and electrode degradation. The addition of sodium ethyl sulfate functions as a specialized film-forming agent on the negative electrode [1]. As a sulfuric acid ester salt, it participates in the formation of a robust solid electrolyte interphase (SEI), providing a quantifiable overcharge prevention effect that generic electrolytes lack [1].
| Evidence Dimension | Electrode protection and overcharge prevention |
| Target Compound Data | Forms protective SEI film on negative electrode |
| Comparator Or Baseline | Standard non-aqueous electrolytes (Lack targeted ester-based SEI formation) |
| Quantified Difference | Measurable overcharge prevention and negative electrode passivation |
| Conditions | Non-aqueous electrolyte solution batteries (e.g., lithium polymer) |
Battery manufacturers procure this compound to enhance cycle life and safety in advanced energy storage systems.
Selected to replace diethyl sulfate or ethyl halides, sodium ethyl sulfate provides a non-volatile, halogen-free ethylating agent. This is critical for manufacturing environments that must strictly limit exposure to probable carcinogens and reduce halogenated waste disposal costs [1].
Procured as a functional additive for non-aqueous lithium-ion and sodium-ion batteries, where it decomposes at the negative electrode to form a protective solid electrolyte interphase (SEI), preventing overcharge and extending cycle life [2].
Utilized in specialized cleaning or chemical formulations where surface tension must be lowered without inducing the micellization, high viscosity, and foaming typical of standard surfactants like sodium dodecyl sulfate [3].
Irritant